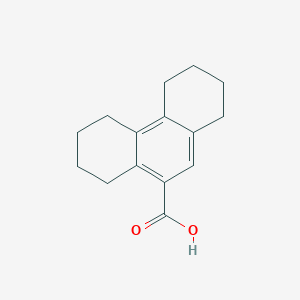

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid

概要

説明

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid is a polycyclic aromatic hydrocarbon derivative. It is characterized by its unique structure, which includes a phenanthrene core that is fully hydrogenated, making it an octahydro derivative. This compound has a molecular formula of C15H20O2 and a molecular weight of 232.32 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions . The reaction can be represented as follows:

[ \text{Phenanthrene} + 4H_2 \xrightarrow{\text{Pd/Pt catalyst}} \text{1,2,3,4,5,6,7,8-Octahydrophenanthrene} ]

The carboxylation of the resulting octahydrophenanthrene can be achieved through various methods, including the Kolbe-Schmitt reaction, which involves the reaction of the hydrocarbon with carbon dioxide in the presence of a strong base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and carboxylation. The use of high-pressure reactors and advanced catalytic systems helps in achieving high yields and purity of the final product .

化学反応の分析

Types of Reactions

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: Ketones, Alcohols

Reduction: Alcohols, Aldehydes

Substitution: Halogenated derivatives, Nitro derivatives

科学的研究の応用

Pharmaceutical Industry

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid is being explored for its potential pharmaceutical applications. Its structural characteristics may allow it to interact with biological systems effectively.

- Case Study : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. Studies have shown that modifications to the carboxylic acid group can enhance bioactivity and reduce side effects associated with traditional anti-inflammatory drugs .

Material Science

The compound is also utilized in the development of specialty materials. Its unique structure contributes to the creation of polymers and composites with enhanced mechanical properties.

- Example : In polymer chemistry, octahydrophenanthrene derivatives are used to improve the thermal stability and strength of polymer matrices. This application is particularly relevant in creating materials for automotive and aerospace industries where performance under stress is critical .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules.

- Synthesis Pathway : The compound can be used as a precursor in the synthesis of various functionalized aromatic compounds. For instance, it can be transformed into amines or esters through standard organic reactions such as amidation or esterification .

Environmental Applications

The compound's derivatives are being investigated for their potential use in environmental remediation processes.

- Research Findings : Studies suggest that certain derivatives can act as adsorbents for heavy metals or organic pollutants from wastewater. This application is crucial in developing sustainable methods for water purification .

Comparative Data Table

作用機序

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

類似化合物との比較

Similar Compounds

1,2,3,4,5,6,7,8-Octahydrophenanthrene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

Phenanthrene: The non-hydrogenated form, which has different chemical and physical properties.

1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (cis and trans): Stereoisomers with different spatial arrangements, affecting their reactivity and applications.

Uniqueness

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid is unique due to its fully hydrogenated phenanthrene core combined with a carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .

生物活性

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid (C14H18O2) is a polycyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

This compound features a fused ring structure typical of phenanthrene derivatives. Its carboxylic acid functional group contributes to its reactivity and potential biological activity.

Anticancer Activity

Recent research has highlighted the anticancer potential of octahydrophenanthrene derivatives. A study evaluated the antiproliferative effects of various derivatives against human cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Octahydrophenanthrene-9-carboxylic acid | HeLa | 15.5 | Induction of apoptosis |

| MCF-7 | 22.3 | Cell cycle arrest at G2/M phase | |

| A2780 | 18.7 | Mitochondrial dysfunction |

The compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 15.5 μM, indicating its potential as an anticancer agent .

The biological activity of octahydrophenanthrene-9-carboxylic acid appears to be mediated through multiple pathways:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : It causes a halt in the cell cycle at the G2/M checkpoint, preventing cancer cells from proliferating.

- Mitochondrial Dysfunction : The disruption of mitochondrial function leads to increased reactive oxygen species (ROS), contributing to cell death .

Anti-inflammatory Properties

In addition to its anticancer effects, octahydrophenanthrene derivatives have shown anti-inflammatory properties. One study reported that certain derivatives significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages:

| Compound | NO Production Inhibition (%) | Concentration (μM) |

|---|---|---|

| Octahydrophenanthrene derivative | 65% | 10 |

| Dexamethasone | 75% | 1 |

These findings suggest that the compound may be useful in developing anti-inflammatory therapies .

Case Studies

- Case Study on Cancer Cell Lines : A series of experiments demonstrated that octahydrophenanthrene derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

- In Vivo Studies : Preclinical studies involving animal models have shown that these compounds can reduce tumor size significantly without causing substantial toxicity to healthy tissues. Further studies are ongoing to explore their full therapeutic potential .

特性

IUPAC Name |

1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9H,1-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYPAUUNBPXTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C3CCCCC3=C(C=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310359 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65805-80-3 | |

| Record name | NSC226147 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main synthetic route to obtain 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid?

A1: The research by [] outlines a synthetic route to this compound. It involves the cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid. This reaction yields both the desired 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid and a byproduct, 3,5,6,7,8,8a-hexahydro-3-oxospiro-[1H-2-benzopyran-1,1′-cyclohexane]-4-carbonitrile.

Q2: How can this compound be further modified?

A2: The 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid obtained through the synthesis serves as a versatile precursor for several other 1,2,3,4,5,6,7,8-octahydrophenanthrene derivatives. [] The publication describes its use in synthesizing the corresponding carboxylic acid, o-hydroxy carboxylic acid, and the amine derivative.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。